

# An In-depth Technical Guide to the Physical Properties of 3-Methoxyaniline

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## Compound of Interest

Compound Name: *m*-Anisidine

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## Introduction

3-Methoxyaniline, also known as **m-anisidine**, is an aromatic organic compound with the chemical formula  $C_7H_9NO$ . It is a derivative of aniline and is characterized by a methoxy group ( $-OCH_3$ ) and an amino group ( $-NH_2$ ) attached to a benzene ring at positions 1 and 3, respectively. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals.<sup>[1]</sup> A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides a comprehensive overview of the key physical and spectral properties of 3-methoxyaniline, along with generalized experimental protocols for their determination.

## Physicochemical Properties

The physical characteristics of 3-methoxyaniline are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[2]
Molecular Weight	123.155 g/mol	[2]
Appearance	Pale yellow to amber or dark red oily liquid	[2][3]
Melting Point	< 0 °C to 1 °C (32 °F to 34 °F)	[2][3]
Boiling Point	251 °C (484 °F) at 760 mmHg	[2][3]
Density	1.096 g/mL at 20-25 °C	[2][3]
Solubility	Soluble in ethanol, diethyl ether, acetone, and benzene. Limited solubility in water.	[2]
pKa (of conjugate acid)	4.24	[4]
Vapor Pressure	0.0209 mmHg at 25 °C	[4]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.5794 - 1.581	[2][3]
Flash Point	> 122 °C (> 252 °F)	[2]
Autoignition Temperature	515 °C (959 °F)	[2]

## Spectral Properties

Spectroscopic data is vital for the identification and characterization of 3-methoxyaniline. The following table summarizes its key spectral features.

Spectroscopic Technique	Key Data	Reference
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ in ethanol not explicitly found, but aromatic amines typically show absorption in the 200-700 nm range.	[5]
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching, C-N stretching, C-O stretching, and aromatic C-H bending are expected.	[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ and $^{13}\text{C}$ NMR spectra are available and show characteristic shifts for the aromatic protons, methoxy protons, and amine protons.	[4][7][8][9]
Mass Spectrometry (MS)	Molecular ion peak ( $\text{M}^+$ ) at $m/z$ = 123.	[4][10]

## Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of organic compounds like 3-methoxyaniline. Researchers should adapt these methods as necessary for their specific equipment and laboratory conditions.

### Melting Point Determination

The melting point can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[11][12][13]

- **Sample Preparation:** A small amount of the solid (if applicable, 3-methoxyaniline is liquid at room temperature) is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a melting point apparatus.[11][12]

- **Heating and Observation:** The sample is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[\[14\]](#)[\[15\]](#)

## Boiling Point Determination

The boiling point of liquid 3-methoxyaniline can be determined using the distillation method or a micro-method with a capillary tube.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Apparatus Setup:** For the micro-method, a small amount of the liquid is placed in a fusion tube. A sealed capillary tube is then inverted and placed inside the fusion tube. The fusion tube is attached to a thermometer.[\[18\]](#)[\[19\]](#)
- **Heating:** The assembly is heated in a suitable bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[20\]](#)
- **Observation:** The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[19\]](#)

## Density Measurement

The density of liquid 3-methoxyaniline can be determined using a pycnometer or by measuring the mass of a known volume.[\[21\]](#)[\[22\]](#)

- **Measurement of Mass and Volume:** A known volume of the liquid is accurately measured using a graduated cylinder or a volumetric flask. The mass of this volume is then determined using an analytical balance.[\[23\]](#)[\[24\]](#)
- **Calculation:** The density is calculated by dividing the mass of the liquid by its volume.[\[24\]](#)

## Spectroscopic Analysis

### UV-Visible Spectroscopy

- **Sample Preparation:** A dilute solution of 3-methoxyaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[\[25\]](#)

- Analysis: The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the pure solvent used as a blank.[\[26\]](#)[\[27\]](#)

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of liquid 3-methoxyaniline is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.[\[28\]](#)[\[29\]](#)
- Analysis: The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .[\[30\]](#)[\[31\]](#)

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

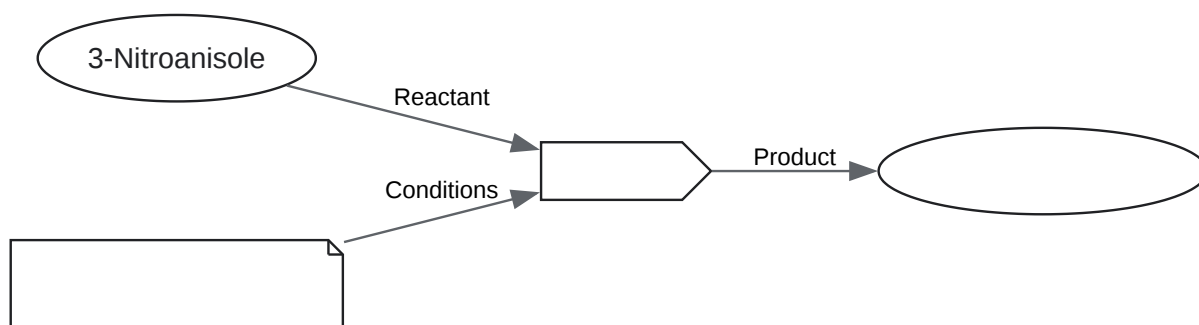
- Sample Preparation: A small amount of 3-methoxyaniline is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Analysis:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using an NMR spectrometer.[\[7\]](#)

#### Mass Spectrometry

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[\[32\]](#)[\[33\]](#)
- Analysis: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.[\[32\]](#)

## Synthesis Workflow

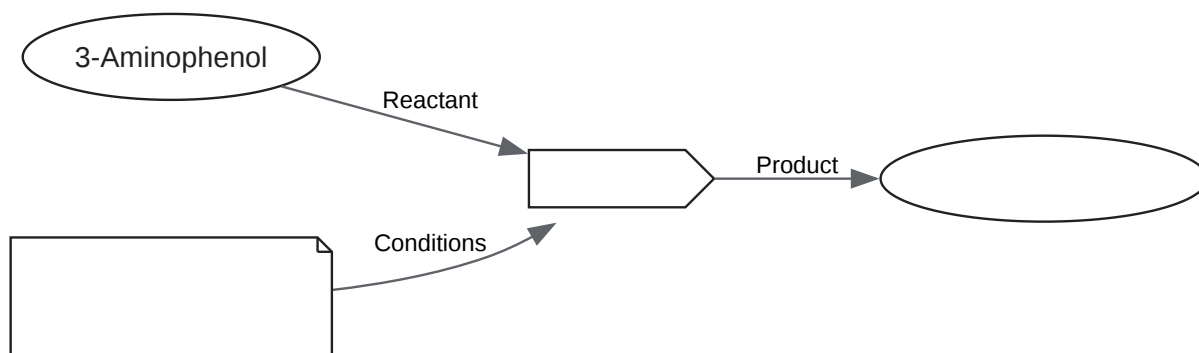
3-Methoxyaniline can be synthesized through various routes. A common laboratory and industrial method involves the reduction of 3-nitroanisole.[\[1\]](#)[\[4\]](#) This process is outlined in the diagram below.



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Caption: A simplified workflow for the synthesis of 3-methoxyaniline.

Another synthetic route involves the methylation of 3-aminophenol.<sup>[1]</sup>



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Caption: Alternative synthesis route for 3-methoxyaniline.

## Conclusion

This technical guide provides a detailed summary of the essential physical and spectral properties of 3-methoxyaniline. The data presented, along with the generalized experimental protocols, offers a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. Accurate knowledge of these properties is fundamental for the safe handling, effective application, and innovative use of this versatile chemical intermediate.

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